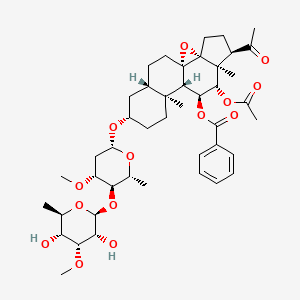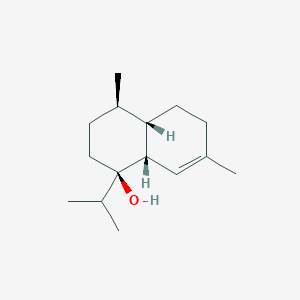
Tenacissoside I
概要
説明
Tenacissoside I is one of the bioactive compounds found in Marsdenia tenacissima, a plant known for its medicinal properties, particularly in traditional Chinese medicine. The plant's compounds, including various tenacissosides, have been studied for their therapeutic potential, including anticancer activities.
Synthesis Analysis
While specific synthesis pathways for this compound are not detailed, the synthesis of similar compounds often involves complex biochemical processes within the plant. These processes result in the formation of steroidal saponins, to which tenacissosides belong.
Molecular Structure Analysis
The molecular structure of compounds related to this compound, such as tenacissoside C and tenacigenin derivatives, has been characterized by techniques like NMR and crystallography. These compounds typically feature a steroidal backbone with various glycosidic attachments that influence their biological activities (Ye et al., 2013).
Chemical Reactions and Properties
The chemical behavior of tenacissosides, including reactions and properties, is closely related to their steroidal saponin structure. These compounds can undergo hydroxylation, a major metabolic pathway in human liver microsomes, affecting their pharmacokinetics and biological effects (Zhao et al., 2016).
科学的研究の応用
Tenacissoside I has a wide range of scientific research applications:
Chemistry: Used as a reference compound in chromatographic studies and for the synthesis of analogs.
Biology: Studied for its effects on cellular processes such as apoptosis and cell proliferation.
Medicine: Investigated for its potential anti-cancer properties, particularly in the treatment of hepatocellular carcinoma and osteosarcoma
Industry: Utilized in the development of pharmaceutical formulations and as a bioactive compound in traditional Chinese medicine
生化学分析
Biochemical Properties
Tenacissoside I plays a crucial role in biochemical reactions, particularly in its interaction with the epidermal growth factor receptor. By binding to this receptor, this compound inhibits the downstream signaling pathways that are essential for cell proliferation and survival. Additionally, this compound has been found to inhibit glucose uptake in human liver cells, further demonstrating its impact on cellular metabolism .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In hepatocellular carcinoma cells, this compound has been shown to enhance radiosensitivity and promote apoptosis through the induction of autophagy. This compound downregulates the PI3K/Akt/mTOR signaling pathway, leading to increased expression of autophagy-related genes such as LC3-II, ATG5, and Beclin-1 . These effects highlight the potential of this compound in cancer therapy by modulating cell signaling pathways and gene expression.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the epidermal growth factor receptor, inhibiting its activity and blocking downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis. Additionally, this compound influences the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and growth. By downregulating this pathway, this compound promotes autophagy and apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at the recommended temperature and has a shelf life of up to two years . Long-term studies have shown that this compound can maintain its anticancer properties over extended periods, with consistent inhibition of cell proliferation and promotion of apoptosis in various cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit tumor growth and enhance radiosensitivity without causing significant toxicity. At higher doses, some adverse effects, such as liver toxicity, have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through hydroxylation reactions. In human liver microsomes, hydroxylation has been identified as the major metabolic pathway for this compound . This metabolic process is essential for the compound’s bioavailability and efficacy, as it influences the levels of active metabolites in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions are crucial for the compound’s localization and accumulation in target tissues, where it can exert its therapeutic effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are essential for its activity and function. The compound is directed to particular cellular compartments, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications. These localization patterns enable this compound to interact with key biomolecules and exert its effects on cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Tenacissoside I typically involves extraction from the Marsdenia tenacissima plant. The extraction process includes several steps such as drying, grinding, and solvent extraction using ethanol or methanol . The crude extract is then purified using chromatographic techniques to isolate this compound .
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The plant material is processed in bulk, and advanced chromatographic methods such as high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .
化学反応の分析
Types of Reactions
Tenacissoside I undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
作用機序
Tenacissoside I exerts its effects through multiple molecular targets and pathways. It promotes cell apoptosis, inhibits angiogenesis, and improves immune function by targeting proteins such as P53, JAK1, and Hif1α . These actions contribute to its anti-tumor activity and make it a promising candidate for cancer therapy .
類似化合物との比較
Similar Compounds
- Tenacissoside A
- Tenacissoside H
- Tenacissoside G
- Tenacissoside L
- Tenacissoside J
Uniqueness
Tenacissoside I is unique due to its specific molecular structure and the presence of multiple functional groups that contribute to its diverse biological activities. Compared to other similar compounds, this compound has shown more potent anti-cancer effects and a broader range of therapeutic applications .
特性
IUPAC Name |
[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H62O14/c1-22(45)29-16-19-44-42(29,6)38(54-25(4)46)36(56-39(49)26-12-10-9-11-13-26)37-41(5)17-15-28(20-27(41)14-18-43(37,44)58-44)55-31-21-30(50-7)34(24(3)52-31)57-40-33(48)35(51-8)32(47)23(2)53-40/h9-13,23-24,27-38,40,47-48H,14-21H2,1-8H3/t23-,24-,27+,28+,29+,30-,31+,32-,33-,34-,35-,36+,37-,38-,40+,41+,42+,43+,44-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIHLBDNTFYMIC-ROIFRVDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)OC(=O)C)OC(=O)C8=CC=CC=C8)C)C)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@H]3CC[C@]4([C@H](C3)CC[C@]56[C@@H]4[C@@H]([C@H]([C@]7([C@]5(O6)CC[C@H]7C(=O)C)C)OC(=O)C)OC(=O)C8=CC=CC=C8)C)C)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H62O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
815.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the known pharmacological activity of Tenacissoside I?
A: Research suggests that this compound might act as an antagonist of the Epidermal Growth Factor Receptor (EGFR) []. This interaction could potentially inhibit the growth of cancer cell lines that overexpress EGFR [].
Q2: How does this compound compare to other similar compounds in Marsdenia tenacissima in terms of bioavailability?
A: Studies comparing the pharmacokinetics of this compound with Tenacissoside G and Tenacissoside H, two other steroidal glycosides found in Marsdenia tenacissima, have shown that this compound has the lowest bioavailability in rats after oral administration []. Specifically, the bioavailability of this compound was found to be 9.4%, compared to 22.9% for Tenacissoside G and 89.8% for Tenacissoside H [].
Q3: Have any analytical methods been developed to study the pharmacokinetics of this compound?
A: Yes, researchers have developed and validated sensitive and specific analytical methods using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) to determine the concentration of this compound in rat plasma [, ]. These methods have been successfully applied to pharmacokinetic studies evaluating the absorption, distribution, metabolism, and excretion of this compound in animal models [, ].
Q4: Are there any studies investigating the metabolism of this compound?
A: Yes, research utilizing Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-ESI-Orbitrap MS/MS) has been conducted to explore the metabolic profile of this compound in human liver microsomes []. The study revealed that hydroxylation reactions constitute the major metabolic pathway of this compound in this in vitro system [].
Q5: Besides its potential anti-tumor activity, has this compound been investigated for any other biological activities?
A: A recent study employed metabolomics-based screening to identify potential biofilm-inhibitory compounds from burdock leaf, and this compound was among the identified compounds []. This finding suggests that this compound may possess additional biological activities beyond its potential anti-tumor effects, warranting further investigation.
Q6: What insights do we have into the biosynthesis of this compound?
A: The recent sequencing of the Marsdenia tenacissima genome has opened avenues for understanding the biosynthesis of its bioactive compounds, including this compound []. While specific biosynthetic pathways for this compound haven't been fully elucidated, the genome analysis provides a foundation for future research in this area [].
Q7: Does calcium availability impact the production of this compound in Marsdenia tenacissima?
A: Interestingly, research indicates that calcium supplementation can influence the production of this compound in Marsdenia tenacissima []. This finding suggests a potential link between calcium signaling pathways and the biosynthesis of this compound [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




